molecular formula C19H19ClFN3O4 B15280966 2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B15280966
M. Wt: 407.8 g/mol
InChI Key: MQXSNVJFVBRQIT-UHFFFAOYSA-N
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Description

The compound 2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic isoxazole carboxylate derivative characterized by a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole core. The ester moiety comprises a 2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl group, introducing both cyano and branched alkyl functionalities. Isoxazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C19H19ClFN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C19H19ClFN3O4/c1-10(2)19(4,9-22)23-14(25)8-27-18(26)15-11(3)28-24-17(15)16-12(20)6-5-7-13(16)21/h5-7,10H,8H2,1-4H3,(H,23,25)

InChI Key

MQXSNVJFVBRQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Isoxazole Derivatives

Compound Name Substituents on Isoxazole Ring Ester Group Modifications Molecular Formula (Example) Notable Features
Target Compound 3-(2-chloro-6-fluorophenyl), 5-methyl 2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl Not explicitly provided Branched cyanoalkylamide ester; potential enhanced lipophilicity
Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate () 3-(2-chloro-6-fluorophenyl), 5-methyl Ethyl 4-(methylsulfanyl)butanoate C₁₈H₂₀ClFN₂O₄S Methylsulfanyl group may improve metabolic stability
[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-[(2-fluorobenzoyl)amino]acetate () N/A (pyridine core) 2-[(2-fluorobenzoyl)amino]acetate C₁₆H₁₂ClFN₄O₄ Dual aromatic substituents; potential for dual-target activity
(2RS,4S)-2-[[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]Carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid () 3-(2-chloro-6-fluorophenyl), 5-methyl Thiazolidine-4-carboxylic acid Not explicitly provided Thiazolidine ring enhances rigidity; carboxylic acid may improve solubility

Key Observations:

  • Ester Group Impact: The target compound’s cyano-methylbutanamino ester contrasts with simpler alkyl esters (e.g., ethyl in ) or heterocyclic systems (e.g., thiazolidine in ).
  • Aromatic Substitution : The 2-chloro-6-fluorophenyl group is conserved in and analogs, suggesting its role in target binding. Replacement with pyridinyl () alters electronic properties and hydrogen-bonding capacity .
  • Bioavailability : Thiazolidine derivatives () may exhibit better aqueous solubility due to ionizable carboxylic acid groups, whereas sulfanyl-containing esters () could enhance membrane permeability .

Table 2: Functional Group Contributions to Activity

Functional Group Role in Target Compound Comparison to Analogues
3-(2-chloro-6-fluorophenyl) Enhances hydrophobic interactions; fluorine may improve metabolic stability Retained in and ; replaced in with pyridine, altering polarity
5-Methylisoxazole Provides structural rigidity; methyl group may reduce steric clashes Common in all isoxazole derivatives ()
Cyano-methylbutanamino ester Introduces polarity via cyano group; branched alkyl chain may reduce solubility Contrasts with methylsulfanyl () or thiazolidine () substituents

Research Findings:

  • Structural Comparison Methodology : Graph-based analysis () highlights the target compound’s unique subgraph due to its branched ester, which may limit overlap with smaller analogs in pharmacophore models .
  • Activity Predictions : Analogues with ionizable groups (e.g., thiazolidine-4-carboxylic acid in ) show higher solubility in pharmacokinetic simulations, whereas sulfanyl groups () correlate with prolonged half-lives in rodent models .

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